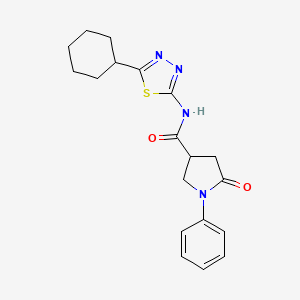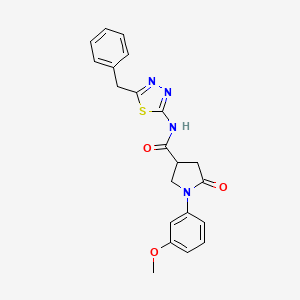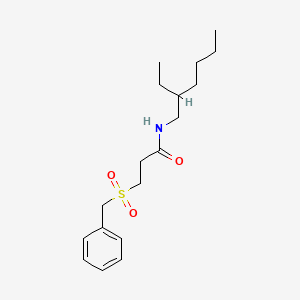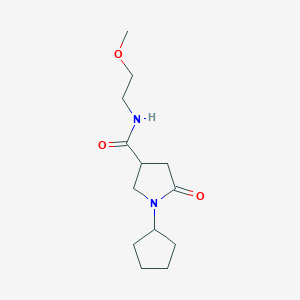
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide: is a complex organic compound that features a unique combination of a thiadiazole ring, a pyrrolidine ring, and a carboxamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting cyclohexylamine with thiosemicarbazide under acidic conditions, followed by cyclization with an appropriate oxidizing agent.
Synthesis of the Pyrrolidine Ring: The pyrrolidine ring is often synthesized via a cyclization reaction involving a suitable precursor such as a diketone or an amino acid derivative.
Coupling Reaction: The final step involves coupling the thiadiazole and pyrrolidine intermediates through an amide bond formation, typically using reagents like carbodiimides or coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine ring, potentially converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide nitrogen or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted amides or thiadiazole derivatives.
科学的研究の応用
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
作用機序
The mechanism of action of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes such as cyclooxygenases or kinases, inhibiting their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation or cell proliferation, leading to its potential therapeutic effects.
類似化合物との比較
Similar Compounds
- N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide
- N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-thienyl)acetamide
- 5-cyclohexyl-1,3,4-thiadiazol-2-amine
Uniqueness
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is unique due to its combination of a thiadiazole ring and a pyrrolidine ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for further research and development.
特性
分子式 |
C19H22N4O2S |
|---|---|
分子量 |
370.5 g/mol |
IUPAC名 |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H22N4O2S/c24-16-11-14(12-23(16)15-9-5-2-6-10-15)17(25)20-19-22-21-18(26-19)13-7-3-1-4-8-13/h2,5-6,9-10,13-14H,1,3-4,7-8,11-12H2,(H,20,22,25) |
InChIキー |
OQXPNGAIUAZNSS-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C2=NN=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(furan-2-carbonyl)-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide](/img/structure/B14959533.png)

![2-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B14959550.png)
![7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromene-5-thione](/img/structure/B14959555.png)


![7-[(4-chlorobenzyl)oxy]-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B14959564.png)
![1-butyl-N-{4-[(2,3-dichlorophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B14959567.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B14959577.png)
![2-{(1E)-5-fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-inden-3-yl}-N-(3-methoxypropyl)acetamide](/img/structure/B14959581.png)
![2-fluoro-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14959585.png)
![N-[2-(butylcarbamoyl)phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B14959595.png)
![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3,5-dimethoxybenzamide](/img/structure/B14959600.png)
![N-{[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}glycine](/img/structure/B14959601.png)
